1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione is a synthetic organic compound characterized by the presence of difluorophenyl and methylphenyl groups attached to a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives and suitable coupling reagents to attach the difluorophenyl group to the pyrrolidine core.
Attachment of the Methylphenylsulfanyl Group: This is typically done through a nucleophilic substitution reaction, where a methylphenylsulfanyl group is introduced using thiol-based reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and methylphenylsulfanyl groups play a crucial role in binding to these targets, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione can be compared with similar compounds such as:
1-(2,4-Difluorophenyl)-3-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione: This compound has a chlorophenyl group instead of a methylphenyl group, which may alter its chemical reactivity and biological activity.
1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)thio]pyrrolidine-2,5-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c1-10-2-5-12(6-3-10)23-15-9-16(21)20(17(15)22)14-7-4-11(18)8-13(14)19/h2-8,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIHJHUEAQDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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